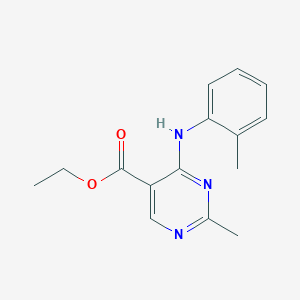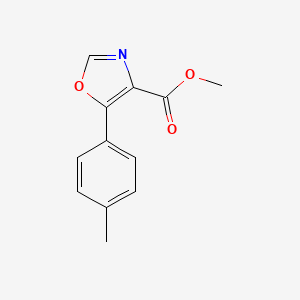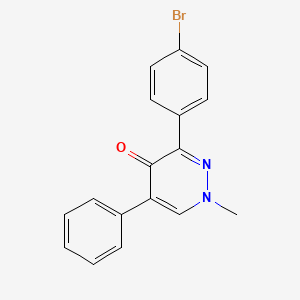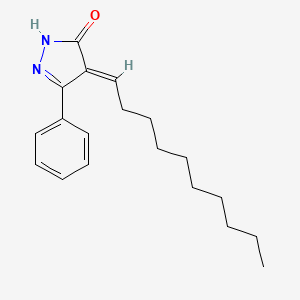![molecular formula C22H14BrN3O B12903478 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-22-5](/img/structure/B12903478.png)
1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that features a quinazoline core fused with an imidazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and phenyl groups enhances its reactivity and potential for various chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzophenone derivatives with 4-bromobenzaldehyde under acidic conditions to form the quinazoline core. Subsequent reactions with phenylhydrazine and appropriate catalysts lead to the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
- Quinazoline N-oxides from oxidation.
- Amine derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Medicine: Explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity may be attributed to the inhibition of tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The compound’s structure allows it to bind effectively to these targets, blocking their activity and inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Compared to other quinazoline derivatives, 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and biological activity. Similar compounds include:
4-Aminoquinazolines: Known for their anticancer properties but lack the imidazole ring.
2-Phenylquinazolines: Similar structure but without the bromine substitution, leading to different reactivity and biological profiles.
Imidazoquinazolines: Share the imidazole-quinazoline core but differ in substituent groups, affecting their specific applications and activities.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Propriétés
Numéro CAS |
62481-22-5 |
|---|---|
Formule moléculaire |
C22H14BrN3O |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H14BrN3O/c23-16-10-12-17(13-11-16)26-20(15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)24-22(25)26/h1-14H |
Clé InChI |
NUQUFTAAMGEDIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12903416.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-](/img/structure/B12903419.png)





![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)



![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
